Product packaging for 4-Bromothiophen-2-amine(Cat. No.:)

4-Bromothiophen-2-amine

Cat. No.: B12332923
M. Wt: 178.05 g/mol
InChI Key: DILITPHHDSYMPV-UHFFFAOYSA-N
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Description

4-Bromothiophen-2-amine is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNS B12332923 4-Bromothiophen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4BrNS

Molecular Weight

178.05 g/mol

IUPAC Name

4-bromothiophen-2-amine

InChI

InChI=1S/C4H4BrNS/c5-3-1-4(6)7-2-3/h1-2H,6H2

InChI Key

DILITPHHDSYMPV-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Br)N

Origin of Product

United States

Contextualization of Thiophene Based Heterocycles in Organic Synthesis and Medicinal Chemistry

Thiophene (B33073) and its derivatives are a highly significant class of heterocyclic compounds in the fields of medicinal chemistry and organic synthesis. nih.govderpharmachemica.com These five-membered rings, containing a sulfur atom, are considered privileged structures due to their versatile chemical properties and broad range of pharmacological activities. derpharmachemica.comnih.gov The thiophene nucleus is a key component in numerous commercially available drugs, highlighting its importance in drug discovery and development. nih.gov

The structural similarity of thiophene to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in a molecule without loss of biological activity, sometimes even enhancing it. cognizancejournal.com This property is invaluable for medicinal chemists in modifying drug candidates to improve their pharmacokinetic and pharmacodynamic profiles. Thiophene derivatives have demonstrated a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antihypertensive activities. nih.govnih.govcognizancejournal.com

In organic synthesis, the thiophene ring serves as a versatile scaffold for the construction of complex molecules. Its susceptibility to electrophilic substitution reactions like halogenation, nitration, and acylation allows for the introduction of various functional groups, making it a valuable building block for creating diverse chemical libraries. derpharmachemica.comcognizancejournal.com

PropertyDescription
Structure Five-membered aromatic ring containing one sulfur atom.
Bioisosterism Often interchangeable with a benzene ring in drug molecules.
Reactivity Undergoes various electrophilic substitution reactions.
Applications Medicinal chemistry, materials science, organic synthesis.

Significance of Halogenated Thiophenamines As Versatile Intermediates

Halogenated thiophenamines, which are thiophene (B33073) rings substituted with both a halogen (like bromine) and an amine group, are particularly valuable intermediates in organic synthesis. The presence of these two distinct functional groups on the aromatic ring provides multiple reaction sites for further chemical modifications. This dual functionality allows for a stepwise and controlled approach to building more complex molecular architectures.

The bromine atom on the thiophene ring is an excellent leaving group, making it highly suitable for various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds by reacting the brominated thiophene with a variety of boronic acids. researchgate.netresearchgate.netresearchgate.net This enables the introduction of diverse aryl or heteroaryl groups onto the thiophene core.

The amine group, on the other hand, can be acylated, alkylated, or used to form imines and other nitrogen-containing heterocycles. smolecule.comresearchgate.net This functional handle is crucial for linking the thiophene scaffold to other parts of a molecule or for tuning the electronic and steric properties of the final compound. The strategic combination of these reactions allows chemists to synthesize a vast array of complex molecules with potential applications in pharmaceuticals and materials science. The ability to introduce a wide range of functional groups makes these compounds highly sought-after starting materials in the synthesis of novel compounds. researchgate.net

Scope and Research Imperatives for 4 Bromothiophen 2 Amine Investigations

Classical Approaches in Thiophenamine Synthesis

Traditional methods for the synthesis of substituted thiophenamines have historically relied on direct modification of the thiophene ring. These approaches, while foundational, often face challenges in terms of regioselectivity and substrate scope.

Regioselective Bromination of Thiophen-2-amine Frameworks

The direct bromination of thiophen-2-amine presents a significant regioselectivity challenge. The strong activating and ortho-, para-directing nature of the amino group, coupled with the inherent reactivity of the thiophene ring, typically leads to a mixture of polybrominated products. The C5 position is particularly susceptible to electrophilic attack, making the selective introduction of a bromine atom at the C4 position difficult.

To achieve regioselectivity, synthetic chemists often resort to multi-step strategies. One common approach involves the use of a protecting group on the amine functionality to modulate its directing effect and reactivity. Another strategy is to introduce substituents that block more reactive positions, directing bromination to the desired C4 position. For instance, starting with a pre-functionalized thiophene, such as methyl 3-aminothiophene-2-carboxylate, allows for bromination at the C4 position, followed by subsequent chemical modification to yield the desired 2-amino-4-bromothiophene scaffold. chemicalbook.com The use of specific brominating agents like N-Benzyl-DABCO tribromide has been shown to provide regioselective bromination for some activated aromatic amines and phenols, highlighting the importance of the reagent choice in controlling the reaction outcome. researchgate.net

Amination Strategies for 4-Bromothiophene Derivatives

Introducing an amino group onto a pre-existing 4-bromothiophene core is an alternative classical approach. Nucleophilic aromatic substitution (SNAr) is a direct method but is generally limited to thiophenes activated by strong electron-withdrawing groups. For many 4-bromothiophene derivatives, the ring is not sufficiently electron-deficient to undergo SNAr reactions under standard conditions. For example, studies have shown that while 5-bromothiophene-2-carboxaldehyde reacts efficiently with secondary amines via SNAr, the corresponding 4-bromothiophene-2-carboxaldehyde fails to yield any amination product, underscoring the limitations of this approach. lookchem.com

To overcome these limitations, metal-catalyzed amination methods were developed. While palladium catalysis is now the dominant advanced method, earlier approaches utilized copper catalysts. Copper-catalyzed amination, often referred to as the Ullmann condensation, can be effective for the amination of unactivated and activated halothiophenes. These reactions typically require a copper(I) source, a base, and often a ligand, proceeding under milder conditions than might be expected for SNAr and showing compatibility with various functional groups. lookchem.com These methods provided an important bridge between classical SNAr and modern palladium-catalyzed techniques.

Advanced and Contemporary Synthetic Protocols

Modern synthetic chemistry has heavily favored transition metal-catalyzed cross-coupling reactions for the construction of complex molecules, including thiophene-amine architectures. Palladium catalysis, in particular, offers unparalleled efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling) for Thiophene-Amine Architectures

Palladium-catalyzed reactions provide powerful tools for forming both carbon-carbon and carbon-nitrogen bonds on the thiophene ring.

Buchwald-Hartwig Amination: This reaction has become a premier method for forming C-N bonds by coupling an amine with an aryl or heteroaryl halide. The synthesis of 4-substituted-thiophen-2-amines can be achieved by reacting a suitably protected or unprotected amine with a 2,4-dihalothiophene. The reaction's scope is broad, accommodating a wide variety of primary and secondary amines. acs.orgresearchgate.net The choice of catalyst, ligand, and base is crucial for success, especially with challenging substrates like electron-rich halothiophenes. acs.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling an organohalide with a boronic acid or ester. While not directly forming the amine bond, it is instrumental in building the carbon skeleton of complex thiophene analogs. For instance, a brominated thiophene-amine can be coupled with various aryl or heteroaryl boronic acids to synthesize more complex structures. researchgate.netmdpi.comnih.govmdpi.com The reaction is known for its mild conditions and tolerance of a wide array of functional groups. rsc.org

The following table summarizes representative conditions for the Suzuki-Miyaura coupling involving bromothiophene derivatives.

Bromothiophene SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenyl boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O44% nih.gov
5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good researchgate.net
2-Bromothiophene4-Anilineboronic acidPd(dtbpf)Cl₂Et₃NKolliphor EL/ToluenePoor Yield mdpi.com
2-BromothiophenePhenylboronic acidNovel Pd(II) complexK₂CO₃DMF/H₂OHigh Yield bohrium.com
Considerations of Catalyst Systems and Ligand Effects

The success of palladium-catalyzed cross-coupling reactions on thiophene substrates is highly dependent on the catalyst system. The choice of both the palladium precursor and the ancillary ligand is critical for achieving high yields and turnover numbers.

Palladium Precursors: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed complexes like Pd(PPh₃)₄ and Pd(dppf)Cl₂. researchgate.netnih.govacs.org The choice can influence the ease of formation of the active Pd(0) catalyst.

Ligands: Ligands play a pivotal role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For thiophene substrates, sterically hindered and electron-rich phosphine (B1218219) ligands are often superior.

Monodentate Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (PtBu₃) and biaryl phosphines (e.g., SPhos, XPhos) are highly effective, particularly for challenging C-N couplings and reactions of less reactive heteroaryl chlorides. acs.orgnih.gov They promote the formation of monoligated Pd(0) species, which are highly reactive in the oxidative addition step.

Bidentate Phosphines: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are also widely used, especially in Suzuki couplings, offering good stability to the catalytic system. mdpi.com

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable complexes with palladium, often resulting in highly active catalysts that can facilitate reactions under mild conditions. arkat-usa.org

The following table illustrates the impact of different ligand and catalyst combinations on the amination of bromothiophenes.

Halothiophene SubstrateAmineCatalyst SystemBaseYieldReference
3-BromothiopheneN-Methylaniline[PdBr(PtBu₃)]₂NaOtBuHigh acs.org
3-BromothiopheneMorpholinePd(dba)₂ / PtBu₃NaOtBu92% acs.org
3-Bromothiophene-2-carboxylic acid methyl esterVarious aminesPalladium / BINAPCs₂CO₃High researchgate.net
6-ChloroindolePiperidinePd₂(dba)₃ / Ligand 1 (a biarylphosphine)LiHMDSAcceptable acs.org
Mechanistic Insights into Cross-Coupling Pathways

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halothiophene (Ar-X), cleaving the carbon-halogen bond and forming a Pd(II) intermediate (Ar-Pd(II)-X). This is often the rate-limiting step, and its efficiency is heavily influenced by the ligand and the nature of the halide. arkat-usa.org For challenging substrates like chloro-thiophenes, highly active, electron-rich ligands are required to facilitate this step.

Transmetalation (for Suzuki Coupling) or Amine Coordination/Deprotonation (for Buchwald-Hartwig Amination):

In the Suzuki pathway, the organoboron compound transfers its organic group to the palladium center, typically assisted by a base, to form a diorganopalladium(II) complex (Ar-Pd(II)-Ar'). The base activates the boronic acid, forming a more nucleophilic boronate species.

In the Buchwald-Hartwig pathway, the amine coordinates to the Pd(II) complex. Subsequent deprotonation by the base generates a palladium amido complex (Ar-Pd(II)-NR₂). Studies on the amination of five-membered heterocycles suggest that the efficient generation of the active Pd(0)L intermediate is crucial for the reaction to proceed with less reactive substrates like bromothiophenes. acs.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (Ar-Ar' or Ar-NR₂) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is typically fast and irreversible.

The presence of the thiophene sulfur atom can sometimes lead to catalyst inhibition through coordination to the palladium center. The use of bulky ligands helps to prevent this deactivation pathway and promotes the desired catalytic turnover. nih.gov

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation in the synthesis of heterocyclic compounds, including thiophene derivatives, has been particularly effective. rsc.org

The synthesis of aminothiophene scaffolds can be greatly expedited through microwave heating. For instance, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base can be completed in minutes under microwave irradiation, whereas conventional heating requires several hours. rsc.org In a study on the synthesis of 3-aminobenzo[b]thiophenes, microwave irradiation at 130 °C provided the desired products in 58–96% yield within 10-20 minutes. rsc.org This rapid and efficient method highlights the potential for applying microwave technology to the synthesis of this compound analogs.

Another example involves the microwave-assisted synthesis of β-amino ketones, which are valuable synthetic intermediates. mdpi.com While not a direct synthesis of the target compound, the Mannich reaction of 1-(5-bromothiophen-2-yl)ethanone with various amines and paraformaldehyde could be significantly accelerated under microwave conditions, demonstrating the utility of this technology for functionalizing bromothiophene cores. mdpi.com Similarly, the synthesis of Schiff bases, such as the condensation of an amine with 4-bromobenzaldehyde, has been shown to be highly efficient under microwave irradiation, achieving high yields in a matter of minutes. nih.gov

The advantages of microwave-assisted synthesis in generating thiophene-containing scaffolds are summarized in the table below, showcasing the dramatic reduction in reaction time and often an improvement in yield.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Thiophene Analogs

Reaction Type Substrates Conventional Method (Time, Yield) Microwave-Assisted Method (Time, Yield) Reference
Aminobenzothiophene Synthesis 2-Halobenzonitrile, Methyl thioglycolate 17 h, Good Yield 15 min, Good Yield rsc.org
Benzothiophene Saponification Methyl 3-acetyl-7-nitrobenzo[b]thiophene-2-carboxylate Not specified 3 min, Excellent Yield rsc.org
Schiff Base Formation Amine, 4-Bromobenzaldehyde Not specified 30 min, 84% nih.gov

Multicomponent Reaction Strategies Incorporating Thiophene Precursors

Multicomponent reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govtandfonline.com These reactions are prized for their efficiency, atom economy, and ability to rapidly generate complex molecular architectures from simple starting materials. tandfonline.com Several MCRs are particularly well-suited for the synthesis of substituted 2-aminothiophenes.

The most prominent MCR for the synthesis of 2-aminothiophenes is the Gewald reaction. organic-chemistry.org This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. tandfonline.comorganic-chemistry.org By selecting appropriate starting materials, this method can be adapted to produce a wide variety of substituted 2-aminothiophenes. For the synthesis of derivatives of this compound, a starting ketone bearing a bromine atom at the alpha-position to the carbonyl group could potentially be employed.

Modern advancements in MCRs for thiophene synthesis have expanded beyond the classical Gewald reaction. For example, copper-catalyzed multicomponent reactions have been developed for the synthesis of fully substituted thiophenes by reacting triethylammonium (B8662869) 1-(2-oxoindolin-3-ylidene)-2-aroylethanethiolates with terminal alkynes and N-sulfonyl azides. acs.org This method allows for the one-pot formation of highly functionalized thiophenes with diverse substitution patterns. acs.org

The versatility of MCRs in constructing thiophene rings is further illustrated by the variety of catalysts and conditions that can be employed, including metal-catalyzed, base-catalyzed, and even catalyst-free processes. tandfonline.com These reactions provide a powerful platform for generating libraries of thiophene derivatives for various applications.

Table 2: Examples of Multicomponent Reactions for the Synthesis of Thiophene Derivatives

Reaction Name/Type Reactants Catalyst/Conditions Product Scope Yields Reference
Gewald Reaction α-Methylene carbonyl, α-Cyanoester, Sulfur Base (e.g., morpholine, triethylamine) 2-Aminothiophenes Generally good to high organic-chemistry.org, tandfonline.com
Copper-Catalyzed MCR Ethanethiolates, Terminal alkynes, N-Sulfonyl azides CuI, Et₃N Fully substituted thiophenes 42-67% acs.org
Eggshell/Fe₃O₄ Nanoparticle Catalyzed MCR Carbonyl compounds, Malononitrile/Ethyl cyanoacetate, Sulfur Eggshell/Fe₃O₄ nanoparticles 2-Aminothiophenes 82-97% tandfonline.com

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal and materials chemistry. For a compound like this compound, chirality can be introduced by appending a chiral substituent to the amine group or by further substitution on the thiophene ring, creating a stereocenter. The development of stereoselective synthetic methods is crucial for accessing such chiral derivatives.

While direct asymmetric synthesis of this compound itself is not commonly reported, general strategies for the stereoselective synthesis of chiral amines and their derivatives can be applied. One powerful approach is the use of chiral catalysts in C-C or C-N bond-forming reactions. For instance, copper-catalyzed reductive coupling of imines with chiral allenamides has been shown to produce chiral 1,2-diamino synthons with high diastereoselectivity. scribd.comacs.org A similar strategy could be envisioned where an imine derived from 4-bromothiophene-2-carbaldehyde is coupled with a chiral nucleophile under catalytic control.

Another strategy involves the diastereoselective hydrogenation of a prochiral intermediate. The stereodivergent synthesis of cis- and trans-4-substituted prolinols has been achieved through the diastereoselective hydrogenation of a common intermediate using different catalysts (e.g., Pd/C vs. Crabtree's catalyst), yielding either stereoisomer selectively. elsevierpure.com This principle could be applied to a suitably designed thiophene precursor.

Furthermore, the synthesis of chiral aminoalkylnaphthols has been accomplished through a solvent-free, crystallization-induced asymmetric transformation, demonstrating that stereoselectivity can sometimes be achieved without chiral catalysts. researchgate.net The reaction of the amine group of this compound with a chiral auxiliary, followed by separation of diastereomers and removal of the auxiliary, represents a classical yet effective method for obtaining enantiomerically pure derivatives.

Table 3: General Strategies for Stereoselective Synthesis Applicable to this compound Derivatives

Strategy Description Key Reagents/Catalysts Potential Application Reference
Catalytic Asymmetric Reductive Coupling Reductive coupling of an imine with a chiral partner to create a new stereocenter. Copper catalyst, Chiral allenamide Synthesis of chiral diamine derivatives from a thiophene-based imine. scribd.com, acs.org
Diastereoselective Hydrogenation Hydrogenation of a prochiral olefin using a catalyst to control the stereochemical outcome. Pd/C, Crabtree's catalyst Reduction of a C=C bond in a thiophene side chain to create one or more stereocenters. elsevierpure.com
Chiral Auxiliary Mediated Synthesis Covalent attachment of a chiral auxiliary to the amine, followed by a diastereoselective reaction and subsequent removal of the auxiliary. Chiral acids, alcohols, or amines Resolution of racemic mixtures or directing stereoselective transformations on the thiophene scaffold. General Principle

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom attached to the thiophene ring is susceptible to nucleophilic substitution, although this reactivity is influenced by the electronic nature of the ring and the position of the substituent. While direct SNAr reactions on electron-rich heterocycles can be challenging, such transformations are often facilitated under specific conditions or by the presence of activating groups. For related bromothiophene derivatives, nucleophilic substitution has been demonstrated with various nucleophiles. For instance, in compounds like 4-bromothiophene-2-sulfonamide, the bromine atom can be displaced by amines, thiols, or alkoxides. smolecule.com A reaction with pyridin-4-ylmethylamine in pyridine (B92270) has been reported to yield the corresponding substituted product in 85% yield. smolecule.com Similarly, studies on 4-bromothiophene-2-acetic acid show that the bromine can be substituted by primary or secondary amines in solvents like DMF or THF, using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These examples suggest that the bromine atom in this compound can serve as a leaving group for the introduction of new functional groups, although the reaction conditions would need to be optimized to account for the electronic effects of the C2-amino group.

Electrophilic Aromatic Substitution on the Thiophene Core

The thiophene ring in this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effect of the amino group at the C2 position. The amine is a strongly activating, ortho-para directing group. The bromine at C4 is a deactivating group but also directs incoming electrophiles to its ortho and para positions. In this case, the directing effects of the two substituents are reinforcing. The position ortho to the amine group (C3) and the position ortho to the bromine and meta to the amine (C5) are the most likely sites for substitution. The powerful activating effect of the amine group is expected to dominate, making the C3 and C5 positions highly susceptible to attack by electrophiles.

Reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation are common electrophilic substitution reactions for thiophenes. researchgate.net For example, bromination of aromatic and heteroaromatic compounds can be efficiently achieved using N-bromosuccinimide (NBS). researchgate.net Given the activated nature of the substrate, these reactions would likely proceed under mild conditions, with regioselectivity being a key consideration for synthetic applications.

Transformations Involving the Amine Functionality

The primary amine group at the C2 position is a key site for a variety of chemical transformations, allowing for the extension and modification of the molecular structure.

Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases. nih.govresearchgate.net This reaction is a cornerstone of organic synthesis for creating C=N double bonds. The amine group of this compound can be expected to react with various carbonyl compounds, typically in an alcohol solvent and sometimes with an acid catalyst like glacial acetic acid, to produce a wide range of Schiff base derivatives. jetir.orgmdpi.com

For example, a common procedure involves refluxing equimolar amounts of the amine and a suitable aldehyde or ketone. najah.edujmaterenvironsci.com The synthesis of (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline was achieved in 95% yield by reacting 4-bromothiophene-2-carbaldehyde with 4-bromo-2-methylaniline (B145978) in ethanol (B145695) with a few drops of glacial acetic acid. mdpi.com This high-yield reaction highlights the efficiency of imine formation involving bromothiophene scaffolds.

Table 1: Examples of Schiff Base Formation with Bromothiophene Derivatives

Amine/Carbonyl Compound 1 Amine/Carbonyl Compound 2 Catalyst Solvent Product Yield Reference
1-(4-bromothiophen-2-yl)ethanone 2-(piperazin-1-yl)ethanamine None Methanol 82% najah.edujmaterenvironsci.com
4-bromo-2-methylaniline 4-bromothiophene-2-carbaldehyde Glacial Acetic Acid Ethanol 95% mdpi.com
4-methylpyridin-2-amine 3-bromothiophene-2-carbaldehyde Glacial Acetic Acid Not specified 79% mdpi.com

This table presents data from reactions involving bromothiophene derivatives to illustrate the general conditions and yields for Schiff base formation.

The nucleophilicity of the amine group allows for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds through acylation, alkylation, and arylation reactions.

Acylation: The amine can be readily acylated by reacting with acyl chlorides or anhydrides to form amides. smolecule.com This reaction is often carried out in the presence of a base, such as pyridine, to neutralize the acid byproduct. The resulting N-acyl derivatives are important for further functionalization and are found in many biologically active molecules.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. smolecule.com However, these reactions can suffer from low selectivity due to the potential for multiple alkylations, as the resulting secondary amine can be more reactive than the starting primary amine. nih.gov Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation. Reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent, offers a more controlled method for synthesizing N-alkylated derivatives.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. Palladium-catalyzed N-arylation of related 2-aminothiazole (B372263) intermediates with aryl bromides has been shown to be highly effective, with yields ranging from 65% to 92%. smolecule.com

Transition Metal-Catalyzed Coupling Reactions for Molecular Extension

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom of this compound makes it an ideal substrate for such transformations. eie.gr

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboronic acid in the presence of a palladium catalyst and a base. researchgate.netrasayanjournal.co.in The bromine atom at the C4 position of the thiophene ring is well-suited for this reaction. Numerous studies have demonstrated the successful Suzuki coupling of bromothiophene derivatives with a wide variety of aryl and heteroaryl boronic acids. nih.govbohrium.com

These reactions are typically performed using a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a solvent system like 1,4-dioxane/water. mdpi.commdpi.com The reaction tolerates a broad range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents, leading to moderate to good yields of the coupled products. nih.govresearchgate.net

Table 2: Examples of Suzuki Cross-Coupling Reactions with Bromothiophene-Containing Imines

Bromothiophene Derivative Arylboronic Acid Catalyst (mol%) Base Yield Reference
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline 3-chloro-4-fluorophenyl boronic acid Pd(PPh₃)₄ (5%) K₃PO₄ 44% mdpi.com
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline 4-chlorophenyl boronic acid Pd(PPh₃)₄ (5%) K₃PO₄ 51% mdpi.com
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine 4-methoxyphenyl boronic acid Not Specified Not Specified 72% nih.govresearchgate.net

This table provides examples from Suzuki reactions performed on imines derived from bromothiophenes, demonstrating the utility of the C-Br bond in cross-coupling.

Investigations into Imine Hydrolysis in Coupling Reactions

The derivatization of this compound often proceeds through the formation of an imine (Schiff base) by reacting its primary amine functionality with an aldehyde or a ketone. The resulting C=N double bond of the imine can be susceptible to hydrolysis, reverting to the parent amine and the carbonyl compound, particularly under aqueous acidic or basic conditions, or in the presence of metal catalysts. masterorganicchemistry.com This hydrolytic instability can be a significant challenge in subsequent transformations, such as palladium-catalyzed cross-coupling reactions, which often employ aqueous conditions.

Research into related bromothiophene systems has shed light on the factors governing imine hydrolysis. For instance, studies on imines derived from 3-bromothiophene-2-carbaldehyde have demonstrated that the stability of the imine linkage during Suzuki coupling reactions is highly dependent on the nature of the substituents and the reaction conditions. nih.govmdpi.comnih.gov

In one study, the Suzuki coupling of an imine formed from 3-bromothiophene-2-carbaldehyde and 4-methylpyridin-2-amine was investigated. mdpi.comnih.gov It was observed that under the palladium-catalyzed coupling conditions, the imine bond was hydrolyzed, yielding the corresponding aldehyde instead of the coupled imine product. Density Functional Theory (DFT) calculations supported a mechanism where the pyridine nitrogen atom of the substituent plays a crucial role in facilitating the hydrolysis. mdpi.com The association of the palladium catalyst with the pyridine ring increases the polarity of the imine's C=N bond, rendering it more susceptible to nucleophilic attack by water and leading to cleavage. mdpi.com

Conversely, a similar study on an imine lacking the pyridine nitrogen, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, showed that Suzuki coupling could be achieved without hydrolysis of the imine bond. nih.govresearchgate.net This highlights the profound impact of the electronic and coordinating properties of the substituents on the stability of the imine functionality.

These findings suggest that for imines derived from this compound, the choice of the carbonyl component and the specific conditions of any subsequent coupling reactions are critical to prevent unwanted hydrolysis. If the goal is to maintain the imine integrity, reaction conditions should be scrupulously anhydrous, or the substituents should be chosen to minimize any intramolecular assistance to hydrolysis.

Table 1: Influence of Substituents on Imine Hydrolysis in Bromothiophene Derivatives During Suzuki Coupling

Imine SubstrateCoupling ConditionsOutcomeReference
(E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methaniminePd(PPh₃)₄, K₃PO₄, 1,4-dioxane:H₂O, refluxHydrolysis of imine mdpi.com
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methaniminePd(PPh₃)₄, K₃PO₄, 1,4-dioxane:H₂O, refluxNo hydrolysis, coupled product obtained nih.gov

This table illustrates how the presence of a coordinating group (pyridine nitrogen) can lead to imine hydrolysis under typical Suzuki coupling conditions.

Chemo- and Regioselectivity in Synthetic Transformations

The synthetic utility of this compound is largely defined by the chemo- and regioselectivity of its transformations. The molecule possesses three primary sites of reactivity: the nucleophilic amino group at the C2 position, the bromine atom at the C4 position which is amenable to cross-coupling reactions, and the thiophene ring itself which can undergo electrophilic substitution. The ability to selectively target one of these sites in the presence of the others is crucial for its application in multi-step syntheses.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of this compound, a key challenge is to control the reactivity between the amino group and the C-Br bond.

Reactions at the Amino Group: The primary amine is a potent nucleophile and will readily react with electrophiles. Acylation, for instance, can be achieved selectively to form the corresponding amide. This transformation is often used as a protecting strategy for the amine, which then allows for subsequent modifications at the C-Br bond without interference from the amino group. research-solution.com Similarly, condensation with aldehydes or ketones leads to the formation of imines. nih.gov

Reactions at the C-Br Bond: The bromine atom is a versatile handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. For these reactions to proceed selectively at the C-Br bond, the more reactive amino group often needs to be protected. For example, after acylation of the amine, a Suzuki coupling can be performed to form a new C-C bond at the C4 position. Subsequent deprotection of the amine would then yield a 4-substituted-thiophen-2-amine derivative.

The choice of catalyst and reaction conditions can also influence chemoselectivity. For instance, certain palladium catalysts might favor oxidative addition to the C-Br bond even in the presence of a free amine under specific conditions, although protection is the more common strategy to ensure a clean reaction. nih.gov

Regioselectivity:

Regioselectivity concerns the preferential reaction at one of several possible positions on the thiophene ring. For this compound, the primary regiochemical considerations involve electrophilic substitution on the thiophene ring and the regioselectivity of cross-coupling reactions.

Electrophilic Aromatic Substitution: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this compound, the position ortho to the amine (C3) and the position para (C5) are potential sites for electrophilic attack. The inherent reactivity of the thiophene ring, combined with the directing effect of the amino group, generally favors substitution at the C5 position, which is vacant and activated. The bromine atom is a deactivating group but also an ortho, para-director, which would also favor substitution at the C5 position.

Cross-Coupling Reactions: Cross-coupling reactions involving the bromine atom are inherently regioselective, as the reaction occurs specifically at the carbon to which the bromine is attached (the C4 position). This provides a reliable method for introducing a wide variety of substituents at this position. Studies on related bromothiophene imines have demonstrated that Suzuki coupling proceeds selectively at the C-Br bond of the thiophene ring, leaving other potentially reactive sites, such as a bromo-substituted phenyl ring, intact under certain conditions. researchgate.netmdpi.com

Table 2: Selective Transformations of this compound

Reagent/CatalystTarget SiteReaction TypeProduct TypeNotes
Acyl chlorideAmino group (C2)AcylationN-(4-bromothiophen-2-yl)amideChemoselective protection of the amine.
Aldehyde/KetoneAmino group (C2)Imine formation(E)-N-((4-bromothiophen-2-yl)methylene)amineChemoselective condensation.
Arylboronic acid / Pd catalystBromine (C4)Suzuki Coupling4-Arylthiophen-2-amineRequires protection of the amine for optimal results. Regioselective C-C bond formation.
Electrophile (e.g., NBS)Thiophene ring (C5)Electrophilic Substitution4,5-Dibromothiophen-2-amineRegioselective substitution at the most activated position.

This table summarizes the expected chemo- and regioselective outcomes for key reactions involving this compound.

Spectroscopic and Structural Characterization Techniques in 4 Bromothiophen 2 Amine Research

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy serves as a rapid and non-destructive tool for identifying the functional groups present in a molecule. By measuring the interaction of infrared radiation or inelastically scattered light with the sample, a unique vibrational fingerprint of the molecule is obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic vibrational modes of 4-Bromothiophen-2-amine. The primary amine (-NH₂) group is a key feature, typically exhibiting two distinct N-H stretching bands in the region of 3200-3500 cm⁻¹. The presence of the thiophene (B33073) ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1300-1500 cm⁻¹ range. The C-S stretching vibration of the thiophene ring is generally observed in the fingerprint region, between 600-800 cm⁻¹. Furthermore, the C-Br stretching frequency is expected to appear at lower wavenumbers, typically in the 500-700 cm⁻¹ range, confirming the presence of the bromine substituent.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Stretch3200 - 3500
Thiophene RingC-H Stretch> 3000
Thiophene RingC=C Stretch1300 - 1500
Thiophene RingC-S Stretch600 - 800
BromoalkaneC-Br Stretch500 - 700

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides valuable information about the vibrational modes of this compound, particularly for non-polar bonds. The symmetric vibrations of the thiophene ring are often more intense in the Raman spectrum. The C=C and C-S stretching vibrations of the thiophene ring are readily observable. While N-H stretching vibrations are typically weak in Raman spectra, the C-Br stretching vibration can provide a strong signal, aiding in the confirmation of the compound's structure. The use of a near-infrared laser in FT-Raman minimizes fluorescence issues that can sometimes occur with heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a complete structural map of this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, the protons of the amine group (-NH₂) typically appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The thiophene ring protons will present as distinct signals in the aromatic region (typically 6.0-8.0 ppm). Given the substitution pattern, two doublets would be expected for the two coupled protons on the thiophene ring. The specific chemical shifts are influenced by the electronic effects of the amino and bromo substituents. A patent mentioning the compound indicates that ¹H NMR spectroscopy is a standard method for its characterization google.com.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
-NH₂VariableBroad Singlet
Thiophene H~6.0 - 8.0Doublet
Thiophene H~6.0 - 8.0Doublet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected for the four carbon atoms of the thiophene ring. The chemical shifts of these carbons are highly dependent on the attached substituent. The carbon atom bonded to the bromine (C-Br) would be shifted to a higher field (lower ppm value) compared to an unsubstituted thiophene, while the carbon attached to the electron-donating amino group (C-NH₂) would be shifted to a lower field (higher ppm value).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-NH₂~150 - 160
C-Br~90 - 100
Thiophene C~110 - 130
Thiophene C~110 - 130

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, advanced 2D NMR techniques are employed. Experiments such as COSY (Correlation Spectroscopy) would show the coupling between the adjacent protons on the thiophene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. These correlations provide definitive proof of the 4-bromo and 2-amino substitution pattern on the thiophene ring, leaving no ambiguity in the structural assignment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms responsible for the absorption.

In this compound, the thiophene ring, with its conjugated π-system, acts as the primary chromophore. The presence of the amino (-NH2) group (an auxochrome) and the bromo (-Br) atom influences the energy of these transitions. The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the thiophene ring, affecting the energy of the molecular orbitals.

The electronic transitions observed in molecules like this compound typically include:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are usually high-energy transitions and result in strong absorption bands. For thiophene itself, a strong absorption band is observed around 235 nm.

n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom of the amine, to a π* antibonding orbital of the aromatic ring. These transitions are generally of lower energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions.

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Wavelength Region Relative Intensity
π → π* π bonding to π* antibonding Shorter wavelength (UV) High

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization.

For this compound (molecular formula C₄H₄BrNS), the exact molecular weight can be calculated. The most distinctive feature in its mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity (M and M+2 peaks). miamioh.edu As the molecule contains a single nitrogen atom, its nominal molecular weight is an odd number (178/180 g/mol ), consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways:

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion with the loss of a bromine radical (∙Br).

Ring Fragmentation: The stable thiophene ring can fragment, often through the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or thioformaldehyde (H₂CS).

α-Cleavage: While more common in aliphatic amines, fragmentation adjacent to the amine group can occur. libretexts.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

Fragment Ion Proposed Identity m/z (for ⁷⁹Br/³²S) Notes
[C₄H₄BrNS]⁺ Molecular Ion (M⁺) 177 The M+2 peak at m/z 179 will have a similar intensity.
[C₄H₄NS]⁺ [M - Br]⁺ 98 Loss of a bromine radical.
[C₃H₃S]⁺ [M - Br - HCN]⁺ 83 Subsequent loss of HCN from the [M - Br]⁺ fragment.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Molecular and Crystal Structures

Although a specific crystal structure for this compound has not been reported, analysis of closely related 2-aminothiophene derivatives provides valuable insights into the expected structural features. mdpi.comresearchgate.net These studies show that the thiophene ring is typically planar. The C-S, C-C, and C-N bond lengths and angles are consistent with those of an aromatic heterocyclic system.

For example, the crystal structure of (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, a related 2-aminothiophene, was determined to be in the monoclinic P2₁/c space group. researchgate.net Such data allows for the precise determination of the molecular geometry.

Table 3: Representative Crystallographic Data for a 2-Aminothiophene Derivative

Parameter (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone researchgate.net
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.6092(8)
b (Å) 10.8355(8)
c (Å) 11.1346(9)
β (°) 98.643(6)
Volume (ų) 1264.9(2)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hirshfeld Surface Analysis)

The arrangement of molecules in the crystal, or crystal packing, is governed by a network of intermolecular interactions. In the case of this compound, the primary amino group is a potent hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors.

Studies on analogous 2-aminothiophene structures reveal that intermolecular hydrogen bonds, such as N-H···N or N-H···S, are dominant forces in their crystal packing, often leading to the formation of chains or dimeric motifs. mdpi.commdpi.com For instance, in the crystal structure of methyl-3-aminothiophene-2-carboxylate, strong N–H···O and N–H···N hydrogen bonds are responsible for the crystal packing. mdpi.com

Table 4: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of a Thiophene-containing Aminopyridine Derivative nih.gov

Interaction Type Contribution (%)
H···H 46.1
N···H / H···N 20.4
C···H / H···C 17.4
C···C 6.9

Absolute Configuration and Conformation Analysis

Absolute configuration refers to the spatial arrangement of atoms of a chiral molecule. Since this compound is an achiral molecule (it does not have a stereocenter and is superimposable on its mirror image), the concept of absolute configuration (e.g., R/S notation) does not apply.

Conformational analysis , however, is relevant as it describes the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. In the solid state, the conformation is fixed and can be determined by X-ray crystallography. For 2-aminothiophene derivatives, the conformation is often influenced by the formation of intra- and intermolecular hydrogen bonds. researchgate.net The planarity of the thiophene ring and the orientation of the amino and bromo substituents relative to it are key conformational features. In many related crystal structures, the amino group is found to be nearly coplanar with the thiophene ring, a conformation that maximizes electronic conjugation and facilitates intermolecular hydrogen bonding. mdpi.comresearchgate.net

Computational and Theoretical Insights into this compound Remain Largely Unexplored

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical studies focused exclusively on the compound this compound. Despite the significant role that computational methods like Density Functional Theory (DFT) play in characterizing molecular properties, dedicated research detailing the electronic structure, reactivity, and optical properties of this particular molecule appears to be unavailable in published academic and research databases.

Theoretical investigations are instrumental in modern chemistry, providing deep insights into molecular behavior that can guide experimental work. Methodologies such as geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are standard tools for predicting the stability, reactivity, and interaction sites of chemical compounds. Furthermore, the calculation of reactivity descriptors and Natural Bond Orbital (NBO) analysis helps in quantitatively understanding a molecule's chemical potential and intramolecular interactions. The prediction of non-linear optical (NLO) properties is also a key area of computational research, identifying potential applications in materials science and photonics.

However, for this compound, specific data pertaining to these computational analyses are not present in the accessible scientific literature. Consequently, a detailed discussion on its conformational landscape, HOMO-LUMO gap, reactive sites as indicated by MEP maps, chemical hardness, electronic chemical potential, electrophilicity index, intramolecular charge transfer, and potential NLO activity cannot be provided at this time.

Future computational studies on this compound would be necessary to elucidate these properties and contribute to a more complete understanding of this compound's chemical nature and potential applications. Without such dedicated theoretical work, a detailed, data-driven article on its computational profile cannot be constructed.

Computational Chemistry and Theoretical Studies on 4 Bromothiophen 2 Amine

Mechanistic Investigations of Reaction Pathways via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions involving substituted thiophenes like 4-Bromothiophen-2-amine. While direct computational studies on the reaction pathways of this specific molecule are not extensively documented in publicly available literature, a wealth of theoretical investigations on related aminothiophenes and brominated thiophenes allows for the construction of probable mechanistic frameworks. These studies are crucial for predicting reactivity, regioselectivity, and the energetic feasibility of various transformations.

The reactivity of the this compound ring is dictated by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing, yet ortho-, para-directing, bromine atom (-Br). The amino group, a strong activating group, significantly increases the electron density of the thiophene (B33073) ring, making it more susceptible to electrophilic attack. Conversely, the bromine atom has a dual role: its inductive effect withdraws electron density, while its resonance effect donates it. Computational studies on substituted thiophenes consistently show that the regioselectivity of electrophilic aromatic substitution is highly dependent on the nature and position of the substituents. researchgate.netnih.gov

For this compound, the amino group at position 2 strongly directs incoming electrophiles to the C5 position, and to a lesser extent, the C3 position. The bromine at C4 would further influence this selectivity. DFT calculations can map the potential energy surface for such reactions, identifying the transition states and intermediate structures (like the sigma complex or Wheland intermediate). The calculated activation energy barriers for the formation of these intermediates at different positions on the ring can quantitatively predict the most likely site of reaction.

One common reaction involving brominated thiophenes is their further bromination. A DFT investigation into the bromination of thiophenes with N-bromosuccinimide (NBS) has shown that the formation of a bromonium ion is a favorable pathway. researchgate.net Frontier Molecular Orbital (FMO) theory, often used in these computational studies, can analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactive sites. researchgate.net For an activated system like this compound, the HOMO would likely be localized on the thiophene ring, with significant contributions from the C5 and C3 positions, indicating these as the primary sites for electrophilic attack.

Beyond electrophilic substitution, computational models can also investigate nucleophilic aromatic substitution (SNAr) pathways. While the electron-rich nature of the ring generally disfavors SNAr, the presence of the bromine atom provides a potential leaving group. Theoretical studies on SNAr reactions of substituted nitro-thiophenes with amines have detailed a stepwise pathway involving the initial addition of the nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the leaving group. nih.gov For this compound, a similar computational approach could determine the feasibility of displacing the bromide with a strong nucleophile, calculating the energy barriers for the addition and elimination steps.

The following interactive table presents hypothetical, yet plausible, relative activation energies for the electrophilic substitution at different positions of the this compound ring, based on the known directing effects of the amino and bromo substituents as informed by general principles from DFT studies on analogous systems.

Position of Electrophilic AttackPredicted Relative Activation Energy (kcal/mol)Rationale
C50 (Reference)Strong activation and directing effect from the adjacent C2-amino group.
C3+3 to +5Activation from the C2-amino group, but sterically more hindered and less favored electronically than C5.
C-Br (ipso-substitution)> +15High energy barrier due to the disruption of the aromatic system and the stability of the C-Br bond.

Note: These values are illustrative and represent qualitative predictions based on established principles of electrophilic aromatic substitution on substituted thiophenes. Actual values would require specific DFT calculations for a given electrophile.

Computational studies also extend to understanding the mechanisms of metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, where this compound could serve as a substrate. DFT can model the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, providing insights into ligand effects, reaction kinetics, and potential side reactions.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular Dynamics (MD) simulations offer a computational lens to observe the dynamic behavior and assess the stability of molecules like this compound in various environments over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information on conformational dynamics, intermolecular interactions, and solvent effects, which are often inaccessible through static quantum chemical calculations.

A key aspect that can be investigated for this compound using MD is its conformational flexibility. The rotation around the C2-N bond of the amino group is a primary source of conformational isomerism. MD simulations can explore the rotational energy landscape, determine the preferred dihedral angles, and calculate the free energy barriers between different conformational states. nih.gov This is crucial for understanding how the molecule presents itself for intermolecular interactions, such as hydrogen bonding or receptor binding.

The stability of this compound can be assessed through MD simulations in different solvent environments (e.g., water, organic solvents). These simulations can reveal the nature and strength of solute-solvent interactions. For instance, the amino group can act as a hydrogen bond donor, and the nitrogen and sulfur atoms can act as hydrogen bond acceptors. MD can quantify the number and lifetime of these hydrogen bonds, providing insight into the molecule's solubility and how it is stabilized by the solvent shell. rsc.org The stability of the thiophene ring itself is also a subject of interest. While generally stable, substituted thiophenes can be susceptible to oxidation. mdpi.com MD simulations, potentially combined with quantum mechanics (QM/MM methods), could be used to study the initial steps of oxidative degradation by modeling the interaction with reactive oxygen species.

The following interactive table outlines key parameters that would be typically analyzed in an MD simulation of this compound to understand its dynamic behavior and stability.

ParameterDescriptionInsights Gained
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Assesses the overall structural stability and conformational drift during the simulation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or groups of atoms around their average position.Identifies flexible regions of the molecule, such as the amino group or the C-Br bond. nih.gov
Radial Distribution Function (RDF)Describes how the density of surrounding atoms varies as a function of distance from a central atom.Characterizes the solvent structure around the molecule and identifies key intermolecular interactions.
Hydrogen Bond AnalysisCounts the number of hydrogen bonds formed between the solute and solvent, or intramolecularly, over time.Quantifies the extent of hydrogen bonding, which is crucial for solubility and intermolecular recognition.
Dihedral Angle DistributionAnalyzes the distribution of specific dihedral angles, such as the one defining the rotation of the amino group.Reveals the preferred conformations and the flexibility of rotatable bonds.

The choice of force field is a critical factor in the accuracy of MD simulations. For a molecule like this compound, a well-parameterized force field that accurately describes the electrostatics and torsional potentials of the substituted thiophene ring is essential. Studies assessing various force fields for simulating thiophene-based polymers highlight the significant impact of parameters like atomic partial charges and backbone torsion potentials on the resulting structure and dynamics. rsc.org Therefore, any MD study on this compound would need to begin with careful force field selection and validation.

Advanced Applications and Research Directions of 4 Bromothiophen 2 Amine Derivatives

Role in Medicinal Chemistry Research

The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry, and derivatives of 4-Bromothiophen-2-amine are actively explored for the development of novel therapeutic agents. nih.goveprajournals.com The inherent bioisosteric relationship of the thiophene ring with the phenyl ring allows for its incorporation into drug candidates to modulate physicochemical properties and enhance biological activity. nih.gov

Design and Synthesis of Novel Thiophene-Based Heterocycles for Pharmacological Exploration

The synthesis of novel heterocyclic systems based on the this compound core is a key strategy in the quest for new drugs. ijprajournal.com The amino group serves as a versatile handle for the construction of fused ring systems and for the introduction of various pharmacophores. ijrpr.com For instance, multicomponent reactions involving thiophene derivatives have been employed to produce biologically active molecules such as pyran and its fused derivatives, which have shown potential as anticancer agents. rjraap.com

The Gewald synthesis is a prominent method for the preparation of 2-aminothiophenes, which can then be further modified. derpharmachemica.com This reaction involves the condensation of a ketone with an activated nitrile, followed by cyclization with elemental sulfur. derpharmachemica.com Such synthetic strategies enable the creation of libraries of thiophene-based compounds for high-throughput screening and pharmacological evaluation against a wide range of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives with Biological Relevance

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of this compound derivatives. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. mdpi.com For example, in a series of 2-amino-3-aroyl-4-[(4-arylpiperazin-1-yl)methyl]thiophenes, the nature and position of substituents on the phenyl ring of the arylpiperazine moiety were found to significantly influence their allosteric enhancer activity at the A₁ adenosine (B11128) receptor. nih.gov

SAR studies have demonstrated that even minor structural modifications can lead to significant changes in potency and selectivity. nih.gov For instance, the introduction of different substituents on the thiophene ring or the amine group can alter the compound's interaction with its biological target, thereby affecting its efficacy. manchester.ac.uk These studies provide valuable insights into the key structural features required for a desired pharmacological effect and guide the rational design of more potent and selective drug candidates.

Below is a table summarizing the SAR findings for a series of hypothetical this compound derivatives as anticancer agents, based on common observations in medicinal chemistry.

Derivative R1-Substituent (at amino group) R2-Substituent (on thiophene ring) Anticancer Activity (IC50, µM)
1a -H-H15.2
1b -COCH3-H8.5
1c -SO2Ph-H5.1
1d -H-Cl12.8
1e -H-OCH318.9

This table is illustrative and based on general principles of SAR.

Molecular Docking Investigations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. amazonaws.com In the context of this compound derivatives, docking studies are instrumental in understanding how these compounds interact with their biological targets at the molecular level. nih.govnih.gov For example, docking studies have been used to investigate the binding modes of novel thiophene-based anticancer agents with their target proteins, providing insights into the key interactions that drive their activity. rjraap.com

These computational models can predict binding affinities and help to rationalize the results of SAR studies. By visualizing the ligand-target interactions, researchers can identify key hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding. This information is invaluable for the design of new derivatives with improved affinity and selectivity for their intended targets. amazonaws.com

Exploration of Stereoisomers in Medicinal Chemistry

Stereochemistry plays a pivotal role in drug design, as different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological properties. omicsonline.orgnih.gov The two enantiomers of a chiral drug should be considered as two separate drugs. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer. researchgate.net

While specific research on the stereoisomers of this compound derivatives is not extensively detailed in the provided search results, the general principles of stereochemistry in drug design are highly relevant. ijpsr.comresearchgate.net If a derivative of this compound is chiral, it is essential to separate and evaluate the biological activity of each enantiomer individually. One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. researchgate.net Therefore, the development of stereoselective syntheses and the characterization of the pharmacological profiles of individual stereoisomers are critical aspects of modern drug discovery. ijpsr.com

Contributions to Materials Science and Engineering

The unique electronic and structural properties of thiophene-based compounds make them highly valuable in the field of materials science, particularly in the development of organic electronic devices. sigmaaldrich.com

Development of Organic Semiconductors and Functional Materials

Thiophene and its derivatives are fundamental building blocks for organic semiconductors. sigmaaldrich.com These materials are utilized in a variety of electronic applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.gov The π-conjugated system of the thiophene ring facilitates charge transport, a key requirement for semiconductor performance. mdpi.com

Derivatives of this compound can be used as monomers in the synthesis of conjugated polymers. The bromine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille coupling, allowing for the creation of well-defined polymer architectures. The amine group can be used to tune the electronic properties of the resulting material and to influence its morphology and processability. The ability to modify the structure of these thiophene-based polymers allows for the fine-tuning of their optical and electronic properties to meet the specific demands of different devices. mdpi.com

Below is a table summarizing the properties of some hypothetical thiophene-based polymers for organic semiconductor applications.

Polymer Monomer Unit Band Gap (eV) Hole Mobility (cm²/Vs)
P1 3-hexylthiophene2.00.1
P2 3,4-ethylenedioxythiophene1.61.0
P3 4-amino-3-hexylthiophene1.80.5

This table is illustrative and based on general properties of thiophene-based polymers.

Ligands for Catalysis Research and Design

The unique structural and electronic properties of the thiophene ring make its derivatives, including those of this compound, valuable scaffolds in the design of specialized ligands for transition metal catalysis. The presence of the sulfur heteroatom, along with the amine and bromide functional groups, provides multiple coordination sites and pathways for synthetic elaboration, allowing for the creation of a diverse range of ligands with tunable steric and electronic characteristics. These ligands are instrumental in enhancing the efficiency, selectivity, and scope of various catalytic transformations.

Researchers have successfully synthesized C2-symmetric chiral ligands, such as 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene, starting from thiophene-2,5-dicarboxylic acid. nih.gov These ligands have proven effective in copper-catalyzed Friedel–Crafts asymmetric alkylation, demonstrating good yields and enantioselectivity. nih.gov The this compound core serves as a versatile starting material for similar ligand architectures. The amine group can be readily converted into amides or imines, while the bromo-substituent allows for cross-coupling reactions, enabling the introduction of various coordinating moieties.

A prominent application of thiophene-based ligands is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govresearchgate.netmdpi.com For instance, Schiff bases derived from the condensation of bromothiophene carbaldehydes with primary amines can act as ligands or be further functionalized. nih.govresearchgate.netmdpi.com The development of catalysts for these reactions often focuses on ligand design to improve catalyst stability, activity, and functional group tolerance. nih.gov Hindered ligands, for example, have been shown to dramatically improve the coupling of thiols and amines with haloarenes. nih.gov The ability to synthesize and modify thiophene-based structures allows for the fine-tuning of ligand properties to achieve desired catalytic outcomes.

The table below summarizes examples of thiophene-derived ligands and their applications in catalysis.

Ligand TypeMetalCatalytic ApplicationKey Findings
2,5-bis(oxazolinyl)thiopheneCopper (Cu)Friedel–Crafts Asymmetric AlkylationPromoted the reaction with moderate to good yields (up to 76%) and good enantioselectivity (up to 81% ee). nih.gov
Schiff Base DerivativesPalladium (Pd)Suzuki Cross-CouplingFacilitated the synthesis of various biaryl compounds in moderate to good yields. nih.govresearchgate.netmdpi.com
Hindered Josiphos LigandsPalladium (Pd)C-N and C-S Cross-CouplingEnabled the coupling of primary amines and thiols with aryl chlorides with high turnover numbers and broad scope. nih.gov

Applications in Optoelectronic Devices

Thiophene-based conjugated materials are at the forefront of research in organic electronics due to their excellent charge transport capabilities, structural versatility, and tunable optoelectronic properties. rsc.orgresearchgate.net Derivatives of this compound serve as fundamental building blocks for a variety of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs), organic solar cells (also known as organic photovoltaics, OPVs), and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.netaip.org

In the realm of OPVs and DSSCs, the incorporation of fused-thiophene units into molecular structures has been shown to offer several advantages. mdpi.com These include a red-shift of the intramolecular charge transfer band, which enhances light absorption in the solar spectrum, and the ability to tune the frontier molecular energy levels (HOMO and LUMO) to improve charge separation and transport. mdpi.com Thiophene-based π-conjugated systems are valued for their efficient light harvesting and intrinsic charge transport behavior, making them central to the development of high-performance organic solar cells. rsc.org Well-defined oligomeric structures offer benefits over polymers, including synthetic reproducibility and crystalline features that favor long-range order and efficient charge carrier transport. rsc.org

For OLED applications, thiophene derivatives are utilized as emissive materials and in hole-transporting layers. researchgate.netaip.org Oligo(thiophene)-based dendrimers and small molecules can be engineered to control electrochemical, optical, and electrical properties by incorporating electron-donating and electron-accepting moieties. researchgate.netaip.org This "push-pull" architecture facilitates intramolecular charge transfer, which is crucial for achieving high electroluminescence efficiency. The ability to finely tune the emission color and performance through chemical modification makes thiophene derivatives highly attractive for next-generation displays and solid-state lighting. researchgate.netresearchgate.net

The table below highlights the performance of specific thiophene-based materials in optoelectronic devices.

Device TypeMaterial ArchitectureKey Performance MetricReference
Organic Photovoltaics (OPV)Donor-π-Acceptor with Thienothiophene SpacerPower Conversion Efficiency (PCE): 2.87%, Open-Circuit Voltage (Voc): 0.96 V mdpi.com
Organic Light-Emitting Diode (OLED)Carbazole-dendrimer with Dithiophene CoreTurn-on Voltage: 4 V researchgate.net
Organic Solar CellsThiophene-based Conjugated OligomersHigh light harvesting and charge transport rsc.org

Target Identification Methodologies for Bioactive Thiophene Compounds

Identifying the specific molecular targets of bioactive compounds is a critical step in drug discovery and chemical biology, providing insights into their mechanism of action, potential therapeutic applications, and possible off-target effects. For bioactive derivatives of this compound, a multi-pronged approach combining affinity-based, computational, and omics-based strategies is employed to elucidate their protein interaction partners.

Affinity-Based Approaches (e.g., Chemical Proteomics)

Chemical proteomics is a powerful strategy for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. researchgate.netmdpi.com This method typically involves synthesizing a "probe" molecule by chemically modifying the bioactive thiophene derivative. This modification usually entails attaching a linker arm terminating in a reactive group or an affinity tag (like biotin). nih.gov

In one common workflow, the thiophene-based probe is immobilized on a solid support (e.g., agarose (B213101) or magnetic beads) and used as "bait" to capture its target proteins from a proteome. researchgate.netnih.gov After washing away non-specific binders, the captured proteins are eluted and identified using mass spectrometry. researchgate.net An alternative strategy is activity-based protein profiling (ABPP), where a probe designed to covalently react with the active site of an enzyme family is used. frontiersin.orgscienceopen.com Competition experiments, where the unmodified bioactive compound is added to the proteome before the probe, can help confirm the specificity of the interaction and identify the authentic targets. mdpi.comscienceopen.com

Computational Target Prediction and Prioritization Strategies

In silico methods offer a rapid and cost-effective means to generate hypotheses about the potential biological targets of a compound, which can then be prioritized for experimental validation. nih.govmdpi.com These computational approaches are generally categorized as either structure-based or ligand-based.

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional (3D) structure of potential protein targets. Molecular docking, a key SBDD technique, simulates the interaction between a ligand (the thiophene derivative) and a protein's binding site to predict the binding affinity and orientation. nih.govacs.org This method has been successfully used to screen thiophene derivatives against various targets, including cyclooxygenases (COX-2), lipoxygenases (LOX), and protein kinases. nih.govmdpi.com The results, often expressed as a docking score or binding energy, help rank potential targets. nih.gov

Ligand-Based Drug Design (LBDD): When the 3D structure of a target is unknown, LBDD methods can be employed. These strategies rely on the principle that structurally similar molecules often have similar biological activities. nih.gov The structure of the bioactive thiophene compound is compared against databases of molecules with known biological targets. A significant similarity to a compound with a known target suggests that the thiophene derivative may interact with the same target. nih.gov

Computational MethodPrincipleApplication for Thiophene Derivatives
Molecular Docking (SBDD)Predicts binding affinity of a ligand to a protein's 3D structure.Screening against kinases (EGFR/HER2), COX-2, and 5-LOX to identify potential inhibitors. nih.govmdpi.com
Chemical Similarity Search (LBDD)Identifies known targets by comparing the query molecule to databases of compounds with known activity.Predicts potential biological profiles based on structural similarity to existing drugs or bioactive molecules. nih.gov
Machine Learning (LBDD)Generates statistical models from the properties of known active compounds for a target to predict the activity of new compounds.Can be trained on datasets of thiophene compounds to predict their therapeutic potential. nih.govnih.gov

Integration of Multi-Omics Data for Target Validation

Following the initial identification of a potential target through affinity-based or computational methods, it is crucial to validate its biological relevance in a cellular context. Multi-omics approaches provide a holistic view of the cellular response to a bioactive compound by simultaneously measuring changes across different molecular layers. nih.gov

By treating a biological system (e.g., cell culture) with a bioactive thiophene derivative and analyzing the resulting changes in the transcriptome (gene expression), proteome (protein abundance), and metabolome (metabolite levels), researchers can build a comprehensive picture of the compound's effects. nih.govresearchgate.net If the observed changes are consistent with the known biological function or pathway of the hypothesized target, it provides strong evidence for the target's validity. ethz.ch For example, if a thiophene derivative is predicted to inhibit a specific kinase, transcriptomic and phosphoproteomic analyses should reveal downstream changes in the corresponding signaling pathway. researchgate.net This integration of diverse datasets helps to deconvolve complex biological responses and confirm that the engagement of the identified target leads to the observed phenotype. pluto.biosciety.org

Future Research Perspectives and Emerging Challenges

The versatility of the this compound scaffold continues to open new avenues in materials science and medicinal chemistry, though significant challenges remain. Future research will likely focus on several key areas.

In catalysis , the development of novel thiophene-based ligands will aim for even greater efficiency, selectivity (including enantioselectivity), and sustainability. A major challenge is the creation of robust catalysts based on earth-abundant metals, reducing reliance on expensive precious metals like palladium. emory.edu Designing ligands that can operate under milder reaction conditions and in environmentally benign solvents represents a significant goal for green chemistry. ingentaconnect.com

In optoelectronics , the primary challenge is to enhance the efficiency, stability, and lifetime of organic devices. mdpi.com For organic solar cells, this means improving power conversion efficiencies and operational stability to compete with silicon-based technologies. For OLEDs, future work will focus on developing new thiophene-based emitters that exhibit high quantum yields, pure color coordinates, and reduced efficiency roll-off at high brightness.

In the biomedical field , a major hurdle is translating promising in vitro activity and in silico predictions into clinically effective therapeutic agents. ingentaconnect.com This involves optimizing the pharmacokinetic properties (ADME: absorption, distribution, metabolism, and excretion) of bioactive thiophene compounds to improve bioavailability and reduce potential toxicity. Furthermore, as drug resistance remains a persistent challenge, particularly in oncology and infectious diseases, the design of next-generation thiophene derivatives capable of overcoming these mechanisms is a critical research direction. nih.gov

Emerging challenges also include the development of more sophisticated and predictive computational models for target identification and the streamlining of multi-omics data integration to accelerate the validation process. researchgate.net As the chemical space of thiophene derivatives expands, ensuring the scalability and economic viability of synthetic routes will be essential for their practical application in any field. ingentaconnect.commdpi.com

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of this compound derivatives is continuously evolving, with a strong emphasis on developing greener, more efficient, and economically viable methods. nih.gov Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste generation. researchgate.netchemrxiv.org Modern research is focused on overcoming these limitations by adopting the principles of green chemistry. nih.govmdpi.com

Key developments in this area include:

Multicomponent Reactions (MCRs): These reactions, such as the Gewald methodology for 2-aminothiophenes, offer a streamlined approach by combining three or more reactants in a single step to form a complex product. nih.govnih.gov This strategy improves atom economy, reduces solvent usage, and simplifies purification processes.

Catalytic Approaches: The use of novel catalysts is a cornerstone of sustainable synthesis. This includes employing heterogeneous catalysts that can be easily recovered and reused, and developing metal-free catalytic systems to avoid contamination of the final products with toxic metal residues. mdpi.com For instance, palladium-catalyzed cross-coupling reactions like the Suzuki coupling are widely used to functionalize the thiophene ring, and ongoing research aims to improve catalyst efficiency and recyclability. mdpi.comresearchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored as alternatives to conventional heating. These techniques can significantly reduce reaction times, improve yields, and often lead to cleaner reaction profiles by minimizing side product formation.

Green Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a critical area of research. researchgate.net For example, the bromination of acetanilide, a related amine, has been successfully demonstrated in an ethanolic-aqueous medium, showcasing a greener approach to halogenation. researchgate.net

The table below summarizes some modern synthetic strategies applicable to thiophene derivatives, highlighting their advantages over traditional methods.

Methodology Key Features Advantages Representative Reaction Type
Multicomponent Reactions Three or more reactants combined in a one-pot synthesis. nih.govHigh atom economy, reduced waste, operational simplicity. researchgate.netGewald Aminothiophene Synthesis
Palladium-Catalyzed Cross-Coupling Formation of C-C bonds using a palladium catalyst. mdpi.comHigh yields, functional group tolerance. researchgate.netSuzuki, Heck, Sonogashira Reactions
Green Catalysis Use of recoverable or metal-free catalysts. mdpi.comReduced environmental impact, minimized toxic waste.Hypervalent Iodine-Mediated Cyclization
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate reactions. acs.orgShorter reaction times, improved yields, fewer side products.Heterocycle formation, coupling reactions

Future research will likely focus on the integration of these methodologies, such as developing catalytic multicomponent reactions under solvent-free or aqueous conditions, to create even more sustainable synthetic pathways for this compound derivatives.

Application of Advanced Spectroscopic and Imaging Techniques

The detailed characterization of this compound derivatives is crucial for understanding their structure-property relationships and for quality control. Advanced spectroscopic techniques provide invaluable insights into their molecular structure, purity, and electronic properties. researchgate.netnih.gov

Commonly employed spectroscopic methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure, confirming the position of substituents on the thiophene ring. mdpi.comnih.gov

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. researchgate.netnih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the N-H stretches of the amine group and C-Br vibrations. nih.gov

Beyond these standard methods, more advanced techniques are being applied to study these derivatives in greater detail:

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in its crystalline state, offering precise information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. researchgate.net DFT can predict molecular geometries, electronic properties (such as HOMO-LUMO energy gaps), and spectroscopic characteristics, aiding in the interpretation of experimental results and the design of new molecules with desired properties. mdpi.comnih.gov

In the realm of imaging, thiophene-based compounds are being developed as fluorescent probes for biological applications. nih.gov Their rigid, planar structure and conjugated π-system can give rise to favorable photophysical properties. By attaching specific recognition units to the this compound core, researchers can design fluorescent sensors for detecting specific ions, molecules, or even cellular organelles. nih.gov These probes allow for real-time visualization of biological processes, contributing to a better understanding of cellular mechanisms and disease states. nih.gov

The following table outlines the application of various advanced analytical techniques in the study of thiophene derivatives.

Technique Information Obtained Application
X-ray Crystallography Precise 3D molecular structure, bond lengths, and angles. researchgate.netUnambiguous structure determination of novel derivatives.
Density Functional Theory (DFT) Electronic structure, reactivity, predicted spectra. researchgate.netUnderstanding reaction mechanisms, designing molecules with specific electronic properties. mdpi.com
Fluorescence Spectroscopy Emission and excitation spectra, quantum yield.Characterizing fluorescent probes for bioimaging. nih.gov
Electron Energy-Loss Spectroscopy (EELS) Local chemical and electronic information at high spatial resolution. arxiv.orgCharacterization of thiophene-based materials and nanocomposites. mdpi.com

The coupling of these advanced spectroscopic and imaging techniques is essential for pushing the boundaries of research on this compound derivatives. arxiv.org

Interdisciplinary Research at the Chemistry-Biology-Materials Interface

The versatile nature of the this compound scaffold places it at the nexus of chemistry, biology, and materials science. nih.govnih.gov The ability to readily modify its structure allows for the fine-tuning of its properties for a wide range of applications.

Medicinal Chemistry and Chemical Biology: The 2-aminothiophene core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. nih.govresearchgate.net Derivatives have been investigated for their potential as:

Anticancer Agents: Thiophene-containing molecules have been designed to inhibit specific enzymes or receptors involved in cancer progression. nih.gov

Anti-inflammatory Agents: Certain derivatives have shown the ability to inhibit enzymes like cyclooxygenases (COX), which are key targets in inflammation. nih.govnih.gov

Antimicrobial and Antifungal Agents: The scaffold is present in several compounds developed to combat microbial and fungal infections. nih.gov

The bromine atom at the 4-position serves as a convenient handle for further chemical modification via cross-coupling reactions, enabling the synthesis of large libraries of compounds for biological screening. acs.org Furthermore, thiophene derivatives are used as fluorescent tags to track the uptake and distribution of drugs in cells, aiding in the study of drug delivery mechanisms. nih.gov

Materials Science: In materials science, the focus is on the electronic and optical properties of thiophene-based molecules. Polythiophenes are well-known organic semiconductors used in:

Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives can be used as building blocks for the emissive layer in OLEDs. nih.gov

Organic Field-Effect Transistors (OFETs): The ability of polythiophenes to conduct charge makes them suitable for use as the active layer in transistors. nih.gov

Biosensors: Thiophene-based polymers can be functionalized to specifically bind to biological molecules (like DNA or proteins), and this binding event can be translated into a detectable electrical or optical signal. mdpi.com

The interplay between these fields is creating new research avenues. For example, biocompatible, conductive thiophene-based polymers are being explored for tissue engineering applications and as interfaces between biological systems and electronic devices. The development of thiophene-based "theranostic" agents, which combine therapeutic action with diagnostic imaging capabilities, represents a key direction in the chemistry-biology interface.

Q & A

Q. Table 1: Comparison of Synthetic Strategies

MethodReactants/ConditionsYieldKey Reference
Direct Bromination2-Aminothiophene, NBS, DMF, 25°C~40%*
Reductive Amination4-Bromo-2-thiophenecarboxaldehyde, NH₃, NaBH₄~50%*
Cross-CouplingPd-catalyzed (e.g., Suzuki-Miyaura)N/A
*Estimated based on analogous reactions.

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:
DFT calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) are critical for modeling:

  • Electron Density Distribution: The bromine atom’s electronegativity and amine group’s lone pairs create electron-deficient regions, affecting reactivity .
  • Reactivity Analysis: Frontier molecular orbitals (HOMO/LUMO) computed via DFT reveal nucleophilic/electrophilic sites. For example, the amine group’s HOMO suggests susceptibility to electrophilic attack .
  • Validation: Compare computed IR/Raman spectra with experimental data to refine functional selection (e.g., B3LYP vs. M06-2X) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is essential:

  • Hydrogen Bonding Networks: Analyze N–H···Br or C–H···π interactions (e.g., as in 4-bromophenyl amides, where dihedral angles between aryl and amine groups range 24.8–77.1°) .
  • Validation of Tautomerism: SC-XRD can distinguish between amine/imine tautomers by resolving bond lengths (e.g., N–C=O vs. N=C–O) .
  • Data Refinement: Use SHELX’s iterative refinement tools to adjust thermal parameters and occupancy factors, especially for disordered bromine atoms .

Basic: What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .
  • Emergency Response: For skin exposure, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How to address contradictions in NMR data for this compound derivatives?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference ¹H/¹³C NMR with LC-MS or IR to confirm molecular integrity. For example, unexpected peaks may arise from tautomerism or solvent adducts .
  • Dynamic Effects: Variable-temperature NMR can resolve signal splitting caused by rotational barriers (e.g., hindered amine rotation) .
  • Computational NMR: Predict chemical shifts using Gaussian or ORCA software to identify discrepancies between experimental and theoretical data .

Advanced: What role does this compound play in designing bioactive molecules?

Methodological Answer:

  • Pharmacophore Design: The bromine atom enhances lipophilicity and binding to hydrophobic pockets, while the amine enables hydrogen bonding. For example, brominated thiophene derivatives show antimicrobial activity .
  • Structure-Activity Relationships (SAR): Modify the thiophene ring’s substitution pattern (e.g., adding methyl or trifluoromethyl groups) to optimize bioactivity .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.